(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid
CAS No.: 1212823-47-6
Cat. No.: VC8218864
Molecular Formula: C9H10N4O2
Molecular Weight: 206.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212823-47-6 |
|---|---|
| Molecular Formula | C9H10N4O2 |
| Molecular Weight | 206.2 g/mol |
| IUPAC Name | (2S)-2-amino-3-(benzotriazol-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C9H10N4O2/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13/h1-4,6H,5,10H2,(H,14,15)/t6-/m0/s1 |
| Standard InChI Key | KUSYHKJDHRKVGS-LURJTMIESA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N=NN2C[C@@H](C(=O)O)N |
| SMILES | C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N |
| Canonical SMILES | C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N |
Introduction
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid is a compound of interest in organic chemistry, particularly due to its unique structure incorporating a benzotriazole moiety. This compound is closely related to its hydrochloride salt, which has been documented with a CAS number of 1212326-23-2 . The benzotriazole ring system is known for its diverse biological activities, including antimicrobial and antiprotozoal properties .
Synthesis and Applications
The synthesis of compounds containing benzotriazole moieties often involves reactions that incorporate the benzotriazole ring into larger molecules. For example, benzyl {2-[(2-(1H-benzo[d] triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate has been synthesized using thionyl chloride and Cbz-Gly-Gly-OH . While specific synthesis details for (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid are not widely documented, its structure suggests potential applications in medicinal chemistry due to the biological activity of benzotriazole derivatives .
Biological Activity
Benzotriazole derivatives have shown significant biological activities, including antimicrobial and antiprotozoal effects. These compounds have been studied for their potential as new antimicrobial agents due to increasing antibiotic resistance . The incorporation of benzotriazole into larger heterocyclic systems often enhances biological activity, making compounds like (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid of interest for further research.
Suppliers and Availability
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid is available from various chemical suppliers, including Parchem, which offers a range of specialty chemicals worldwide . The hydrochloride salt is also available from suppliers like AChemBlock .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume